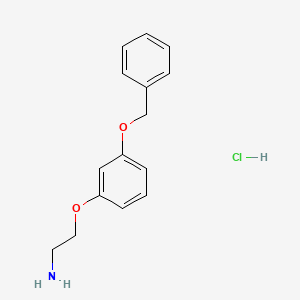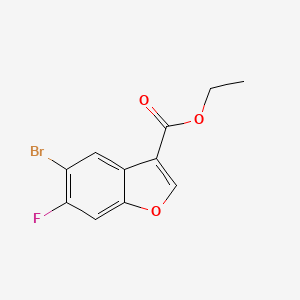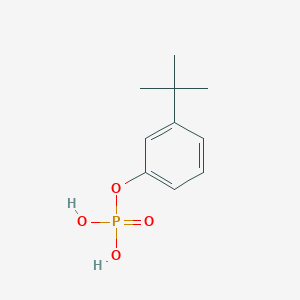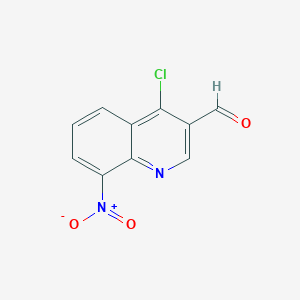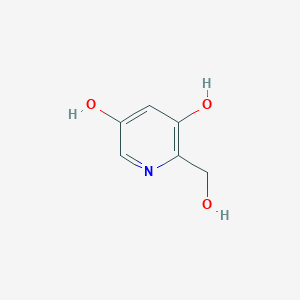
2-(Hydroxymethyl)pyridine-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)pyridine-3,5-diol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with hydroxymethyl and diol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyridine-3,5-diol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridine derivatives. For instance, the reaction of pyridine with formaldehyde and a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. One such method is the biocatalytic conversion of naturally occurring pyridine derivatives using recombinant microbial whole cells. This approach offers a sustainable alternative to traditional chemical synthesis, with high yields and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)pyridine-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyridine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Applications De Recherche Scientifique
2-(Hydroxymethyl)pyridine-3,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antioxidant and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)pyridine-3,5-diol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alpha- and beta-glucosidase, which play a role in carbohydrate metabolism. The compound’s hydroxyl groups allow it to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine: This compound also contains hydroxyl groups and a pyridine ring but differs in its substitution pattern.
2,6-Bis(hydroxymethyl)pyridine: Similar in structure but with hydroxymethyl groups at different positions on the pyridine ring.
Uniqueness
2-(Hydroxymethyl)pyridine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
2-(hydroxymethyl)pyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-2,8-10H,3H2 |
Clé InChI |
WZFIDEYDULSZMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


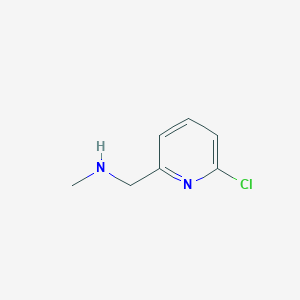
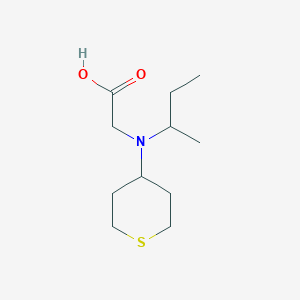
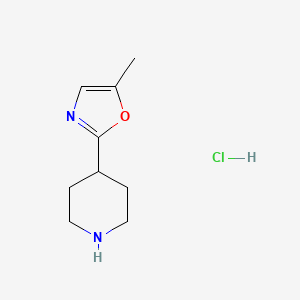
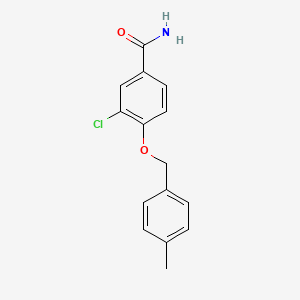
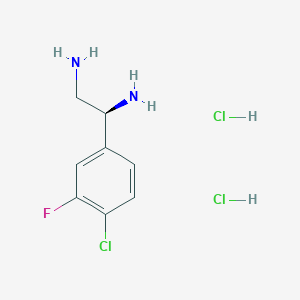
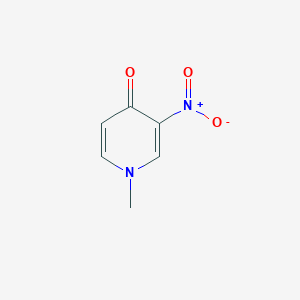
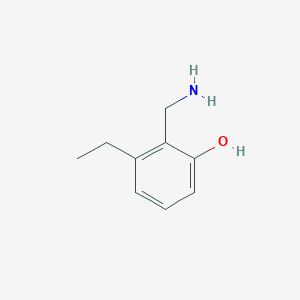
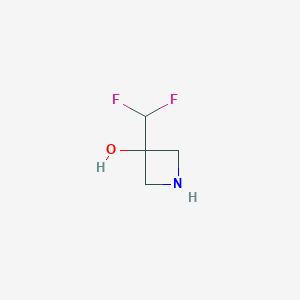
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
